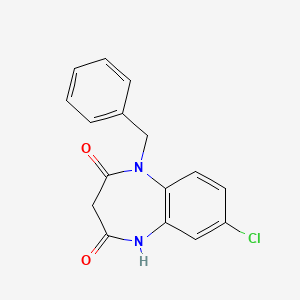
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the acid-catalyzed dehydration of alcohols, which is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols .
Industrial Production Methods
Industrial production of ethers, including compounds similar to this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is efficient for producing symmetrical ethers but is less suitable for unsymmetrical ethers due to the formation of mixed products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl_2, Br_2) and nucleophiles (e.g., OH^-, NH_3).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, acidic cleavage of ethers can be achieved using strong acids like
Eigenschaften
CAS-Nummer |
61083-27-0 |
|---|---|
Molekularformel |
C14H21NO6S |
Molekulargewicht |
331.39 g/mol |
IUPAC-Name |
2-ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C12H16O4S.C2H5NO2/c1-3-14-12(8-17-4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
QUVAPAMIVHGSSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(OC2=CC=CC(=C2O1)O)CSCC.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



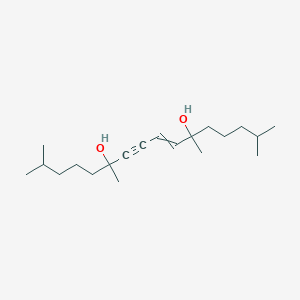

![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
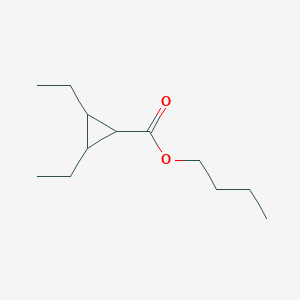
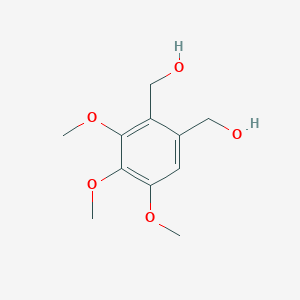
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
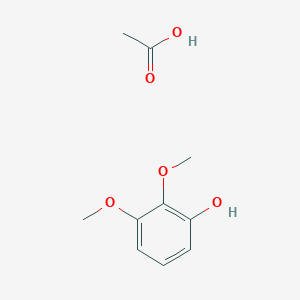
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
